[(1-phenylcyclopentyl)methyl](2,4,5-trimethoxybenzyl)amine hydrochloride
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Overview
Description
[(1-phenylcyclopentyl)methyl](2,4,5-trimethoxybenzyl)amine hydrochloride, commonly known as 2C-B-FLY, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized by Aaron P. Monte in 1996 and has gained popularity in recent years due to its unique effects and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2C-B-FLY is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, a serotonin receptor that is involved in the regulation of mood, cognition, and perception. It also has affinity for the dopamine D2 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The effects of 2C-B-FLY are similar to other psychedelics, including altered perception, mood, and thought processes. It has been reported to produce visual hallucinations, synesthesia, and changes in time perception. It also has stimulant properties, which can lead to increased energy and sociability. However, the long-term effects of 2C-B-FLY on brain function and behavior are not well understood.
Advantages and Limitations for Lab Experiments
2C-B-FLY has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a unique pharmacological profile that makes it a promising candidate for further research. However, its psychoactive effects can make it difficult to use in certain experiments, and its legal status may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 2C-B-FLY. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It may also be useful in the study of brain function and behavior, particularly in relation to the serotonin and dopamine systems. Additionally, further research is needed to determine the long-term effects of 2C-B-FLY on brain function and behavior, as well as its potential for abuse and addiction.
In conclusion, 2C-B-FLY is a synthetic psychedelic drug that has gained popularity in recent years due to its unique effects and potential therapeutic applications. Its synthesis method is relatively simple, and it has a unique pharmacological profile that makes it a promising candidate for further research. However, its psychoactive effects and legal status may limit its availability for research purposes. Further research is needed to determine its long-term effects and potential for therapeutic use.
Synthesis Methods
The synthesis of 2C-B-FLY involves the condensation of 2,4,5-trimethoxybenzaldehyde and [(1-phenylcyclopentyl)methyl]amine in the presence of a reducing agent. The resulting product is then purified and converted to its hydrochloride salt form. The synthesis method is relatively simple and can be performed in a laboratory setting with basic equipment.
Scientific Research Applications
2C-B-FLY has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to have a unique pharmacological profile, with a combination of serotonergic and dopaminergic activity. This makes it a promising candidate for further research in the field of psychotherapy.
Properties
IUPAC Name |
N-[(1-phenylcyclopentyl)methyl]-1-(2,4,5-trimethoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3.ClH/c1-24-19-14-21(26-3)20(25-2)13-17(19)15-23-16-22(11-7-8-12-22)18-9-5-4-6-10-18;/h4-6,9-10,13-14,23H,7-8,11-12,15-16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQXSKBMOPQRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2(CCCC2)C3=CC=CC=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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